molecular formula C9H7ClN2O2 B1501781 methyl 4-chloro-1H-indazole-3-carboxylate CAS No. 932041-14-0

methyl 4-chloro-1H-indazole-3-carboxylate

Cat. No. B1501781
CAS RN: 932041-14-0
M. Wt: 210.62 g/mol
InChI Key: ZTEHEVOAKFIDDI-UHFFFAOYSA-N
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Description

It belongs to the indazole family, which is a class of heterocyclic compounds. Indazoles exhibit diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties .

Synthesis Analysis

Several synthetic approaches exist for indazole derivatives. One method involves molecular hybridization, where indazole compounds are designed and synthesized by combining different moieties. For instance, the synthesis of 1H-indazole-3-amine derivatives has been achieved through a molecular hybridization strategy. These derivatives were evaluated for their inhibitory activities against various cancer cell lines, including lung, leukemia, prostate, and hepatoma cells. Compound 6o demonstrated promising inhibitory effects against the K562 cell line and selectivity for normal cells .

Additionally, transition metal-catalyzed reactions have been employed to construct indazole rings. For example, copper-catalyzed N–N bond formation using oxygen as the terminal oxidant led to the synthesis of various 1H-indazoles in good yields .


Molecular Structure Analysis

The molecular structure of methyl 4-chloro-1H-indazole-3-carboxylate consists of an indazole core with a chlorine substituent at the 4-position and a carboxylate group at the 6-position. The compound’s molecular weight is 210.62 g/mol .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is labeled with warning signals (H302, H315, H320, H335) and precautionary statements (P261, P280, P301, P305, P312, P330, P338, P351) .

Safety and Hazards

While the compound is generally safe under proper handling and storage conditions, it’s essential to follow safety guidelines. Avoid inhalation, skin contact, and ingestion. Refer to the provided MSDS for detailed safety information .

properties

IUPAC Name

methyl 4-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHEVOAKFIDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696107
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-1H-indazole-3-carboxylate

CAS RN

932041-14-0
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932041-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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